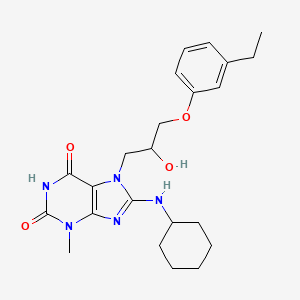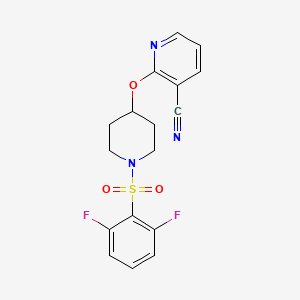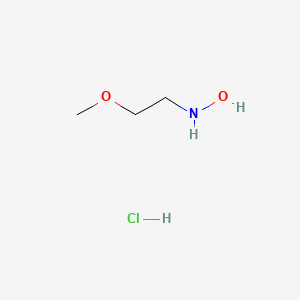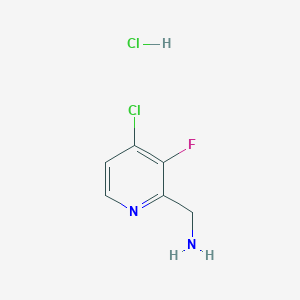![molecular formula C22H20N2O2S B2563014 7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-27-2](/img/structure/B2563014.png)
7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality 7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The compound’s unique structure suggests potential antitumor properties. Researchers have explored its effects on cancer cell lines, particularly those resistant to existing therapies. Further investigations are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
Antiviral Properties
Given the increasing global health challenges posed by viral infections, compounds with antiviral activity are of great interest. Preliminary studies indicate that this compound exhibits inhibitory effects against certain viruses. Researchers have tested it against various viral strains, including RNA and DNA viruses. Its mode of action and specificity require further exploration .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. The compound’s chemical structure suggests potential anti-inflammatory properties. Researchers have investigated its impact on inflammatory pathways and cytokine production. Understanding its interactions with specific targets could lead to novel anti-inflammatory therapies .
Antidiabetic Potential
Compounds that modulate glucose metabolism and insulin sensitivity are valuable in managing diabetes. Some studies have hinted at the compound’s ability to influence glucose homeostasis. Investigating its effects on insulin signaling pathways and glucose uptake may reveal its potential as an antidiabetic agent .
Antibacterial Activity
The compound’s heterocyclic ring system may confer antibacterial properties. Researchers have tested it against both Gram-positive and Gram-negative bacteria. Future studies should explore its mechanism of action, bacterial membrane interactions, and potential synergy with existing antibiotics .
Antihelmintic Applications
Helminthic infections remain a global health concern, especially in resource-limited regions. The compound’s structure suggests possible antihelmintic activity. Researchers have evaluated its effects on parasitic worms, including nematodes and trematodes. Further investigations are warranted to determine its safety and efficacy .
Antipyretic and Analgesic Effects
Compounds with antipyretic (fever-reducing) and analgesic (pain-relieving) properties are essential for managing various conditions. While limited data exist, some studies indicate that this compound may influence pain perception and fever response. Additional research is needed to validate these effects and explore potential mechanisms .
Other Potential Applications
Beyond the mentioned fields, researchers continue to explore novel applications. These include potential roles in neuroprotection, cardiovascular health, and metabolic disorders. As our understanding grows, we may uncover additional therapeutic uses for this intriguing compound .
properties
IUPAC Name |
7-ethoxy-2-phenyl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-25-20-10-6-9-17-19-13-18(15-7-4-3-5-8-15)23-24(19)22(26-21(17)20)16-11-12-27-14-16/h3-12,14,19,22H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMHMCCKVTKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2562932.png)

![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2562936.png)

![(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione](/img/structure/B2562938.png)
![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)
![3-Benzyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2562941.png)






![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)